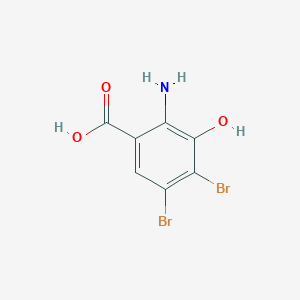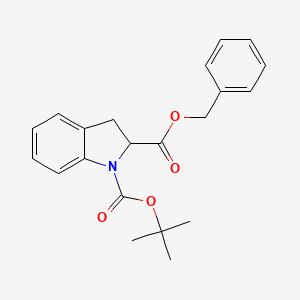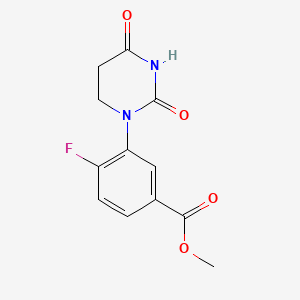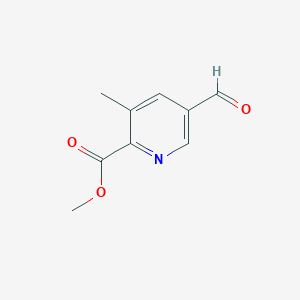![molecular formula C7H16Cl2N2 B14775495 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride is a chemical compound belonging to the class of diazaspiro compounds. It is characterized by a spirocyclic structure containing nitrogen atoms, which imparts unique chemical and physical properties. This compound is often used in various scientific research applications due to its distinctive reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclizing agent to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form, which is more stable and easier to handle.
化学反应分析
Types of Reactions
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at controlled temperatures.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically performed in an inert solvent such as tetrahydrofuran or ether.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
科学研究应用
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- 4-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
- 5-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
- 4,7-Diazaspiro[2.5]octane;dihydrochloride
Uniqueness
6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride is unique due to its specific methyl substitution at the 6-position, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
属性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC 名称 |
6-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H |
InChI 键 |
OSELFJSEXXQYOH-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2(CC2)CN1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


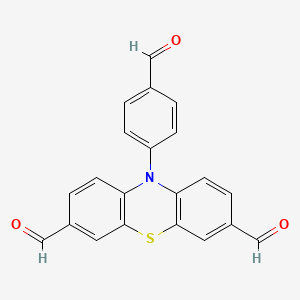
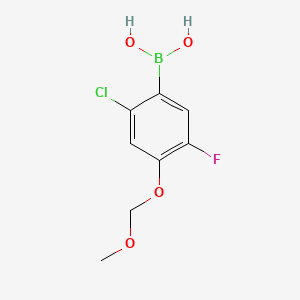
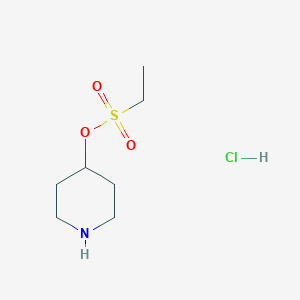

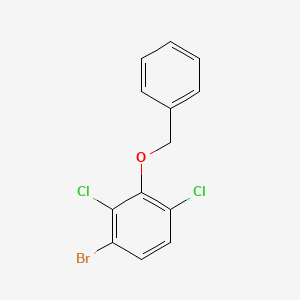
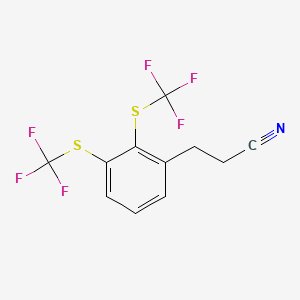
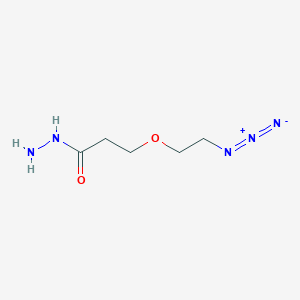
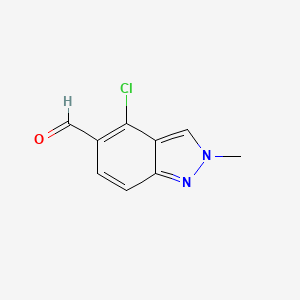
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
